3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 3-position and a carboxylic acid group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: Common starting materials include pyrazolopyrimidines and their derivatives.
Synthetic Routes: One common synthetic route involves the cyclization of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions.
Industrial Production Methods: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalysts.
Substitution: Halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Amides, ethers, and esters.
Mechanism of Action
Target of Action
The primary targets of 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are currently unknown
Mode of Action
It is known that the compound has a pyrazolo[1,5-a]pyrimidine core, which is a strategic structure for optical applications . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Scientific Research Applications
3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the methyl group at the 3-position.
4-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Methyl group at the 4-position instead of the 3-position.
5-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Methyl group at the 5-position instead of the 3-position.
Uniqueness: 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the specific placement of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-9-11-3-2-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOUQXECYGUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=CN2N=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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